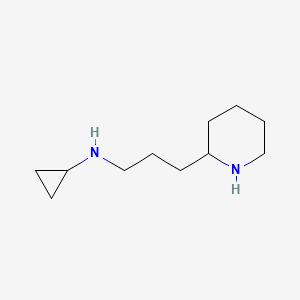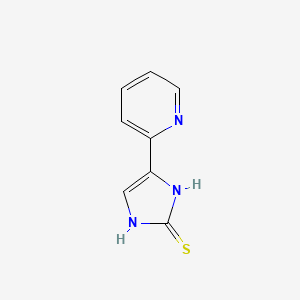
4-Pyridin-2-yl-1,3-dihydro-imidazole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridin-2-yl-1,3-dihydro-imidazole-2-thione is a heterocyclic compound with the molecular formula C₈H₇N₃S. This compound features a pyridine ring fused to an imidazole ring, with a thione group at the 2-position of the imidazole ring. It is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-2-yl-1,3-dihydro-imidazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and an appropriate aldehyde or ketone in the presence of a base. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions: 4-Pyridin-2-yl-1,3-dihydro-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine and imidazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives, substituted imidazoles
科学研究应用
4-Pyridin-2-yl-1,3-dihydro-imidazole-2-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. .
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development for infectious diseases and cancer
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
作用机制
4-Pyridin-2-yl-1,3-dihydro-imidazole-2-thione can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds like 1,3-dihydro-2H-imidazole-2-thione and 1,3-dihydro-2H-imidazole-2-one share structural similarities but differ in their chemical reactivity and biological activities
Pyridine Derivatives: Compounds like 2-aminopyridine and 2-pyridinethiol have similar pyridine rings but differ in their functional groups and applications
Uniqueness: this compound is unique due to its combined pyridine and imidazole rings, which confer distinct chemical and biological properties.
相似化合物的比较
- 1,3-dihydro-2H-imidazole-2-thione
- 1,3-dihydro-2H-imidazole-2-one
- 2-aminopyridine
- 2-pyridinethiol
属性
CAS 编号 |
858513-34-5 |
|---|---|
分子式 |
C8H7N3S |
分子量 |
177.23 g/mol |
IUPAC 名称 |
4-pyridin-2-yl-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C8H7N3S/c12-8-10-5-7(11-8)6-3-1-2-4-9-6/h1-5H,(H2,10,11,12) |
InChI 键 |
PASABGWPZZCGGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CNC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


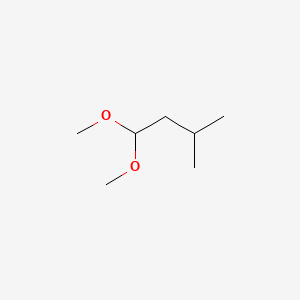
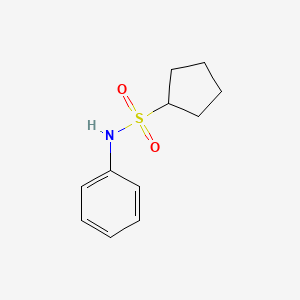
![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)

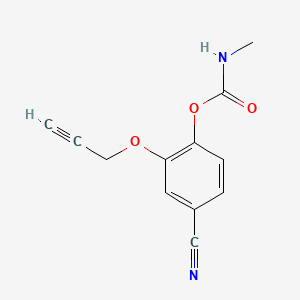

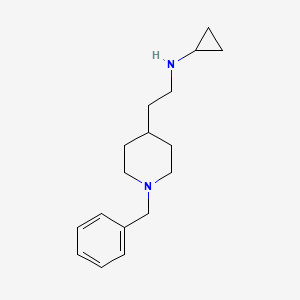
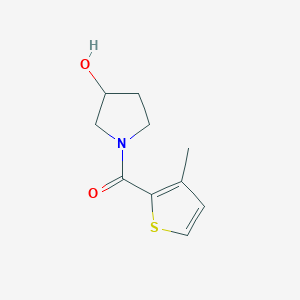

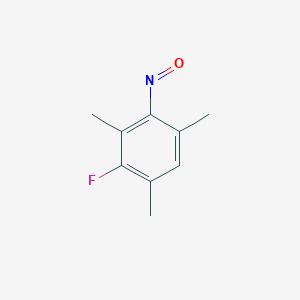
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)
